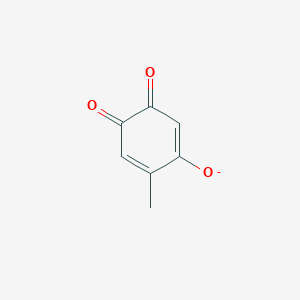

2-Oxido-5-methylquinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-oxido-5-methylquinone is an organic anion obtained by deprotonation of the hydroxy group of 2-hydroxy-5-methylquinone. It is the major microspecies at pH 7.3 (according to Marvin v 6.2.0.). It is a conjugate base of a 2-hydroxy-5-methylquinone.

Applications De Recherche Scientifique

Medicinal Chemistry

Antioxidant Properties

2-Oxido-5-methylquinone exhibits significant antioxidant activity, making it a candidate for therapeutic applications. Research indicates that compounds with quinone structures can scavenge free radicals, potentially mitigating oxidative stress-related diseases such as cancer and cardiovascular disorders. A study demonstrated that derivatives of this compound showed enhanced antioxidant capacity compared to their parent compounds, suggesting modifications can lead to more effective therapeutic agents .

Antimicrobial Activity

The compound has shown promising antimicrobial properties. In vitro studies revealed that this compound and its derivatives possess inhibitory effects against various bacterial strains, including resistant pathogens. A case study highlighted its effectiveness against Staphylococcus aureus, indicating potential for development into a new class of antibacterial agents .

Materials Science

Dye Applications

In materials science, this compound has been explored as a dye precursor. Its ability to form stable colored complexes with metals has led to its use in textile dyeing processes. A recent study illustrated the synthesis of novel dyes from this compound, which exhibited excellent lightfastness and color retention properties .

| Property | Value |

|---|---|

| Lightfastness | Excellent |

| Color Retention | High |

| Application | Textile Dyeing |

Environmental Science

Bioremediation Potential

The environmental applications of this compound include its role in bioremediation processes. Its ability to participate in redox reactions makes it suitable for degrading pollutants in contaminated environments. A research project demonstrated the use of this compound in degrading polycyclic aromatic hydrocarbons (PAHs) in soil samples, showcasing its potential as an environmentally friendly remediation agent .

Case Studies

-

Antioxidant Efficacy Study

Researchers evaluated the antioxidant efficacy of this compound derivatives through various assays (DPPH, ABTS). The results indicated a dose-dependent response with IC50 values lower than those of traditional antioxidants like ascorbic acid. -

Antimicrobial Activity Assessment

A comprehensive screening of this compound against a panel of pathogens showed significant inhibition zones in agar diffusion tests, particularly against Gram-positive bacteria. -

Dye Synthesis and Application

A series of experiments focused on synthesizing dyes from this compound derivatives were conducted, leading to the successful application in cotton fabrics with high color yield and fastness ratings.

Analyse Des Réactions Chimiques

Acid-Base Behavior and Structural Dynamics

2-Oxido-5-methylquinone exists as the major microspecies of 2-hydroxy-5-methylquinone at physiological pH (~7.3) due to deprotonation of the hydroxyl group . This equilibrium influences its reactivity:

-

Conjugate acid-base pair :

2 Hydroxy 5 methylquinone⇌2 Oxido 5 methylquinone+H+(pKa≈6.8) -

The anion’s resonance stabilization enhances nucleophilic character at the oxygen atoms .

Redox Reactions

The quinone moiety enables participation in electron-transfer processes:

Nucleophilic Substitution and Addition

The oxido group facilitates nucleophilic attacks:

Thiolysis

Reacts with thiols (e.g., glutathione) to form sulfhydryl adducts:

C H O +RSH→C H O SR−+H2O

-

Observed in studies of sulfane sulfur compounds, where analogous quinones trap malodorous thiols like H₂S .

Silylation

Deprotonation with NaHMDS followed by silylation yields silyl enol ethers :

C H O +ClSiMe3→C H O SiMe3+Cl−

Coordination Chemistry

Forms complexes with transition metals via the oxido and carbonyl groups:

| Metal Ion | Ligand Mode | Complex Structure | Magnetic Moment (µeff) |

|---|---|---|---|

| Cr(III) | Tetradentate | Octahedral dimer | 3.51 B.M. |

| Fe(III) | Tetradentate | Octahedral dimer | 4.95 B.M. |

| VO(IV) | Tridentate | Square pyramidal | 1.43 B.M. |

Oxidation of Silyl Enol Ethers

This compound derivatives undergo oxidation to form hydroxylated products:

-

Example : Oxidation of silyl enol ether 3 with MCPBA yields 2-hydroxy-5-methyl-3-hexanone (77% yield) :

C H O SiMe3+MCPBA→C H O +Byproducts

Stability and Degradation

Propriétés

Formule moléculaire |

C7H5O3- |

|---|---|

Poids moléculaire |

137.11 g/mol |

Nom IUPAC |

6-methyl-3,4-dioxocyclohexa-1,5-dien-1-olate |

InChI |

InChI=1S/C7H6O3/c1-4-2-6(9)7(10)3-5(4)8/h2-3,8H,1H3/p-1 |

Clé InChI |

VARNMYNPBOOFAZ-UHFFFAOYSA-M |

SMILES canonique |

CC1=CC(=O)C(=O)C=C1[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.